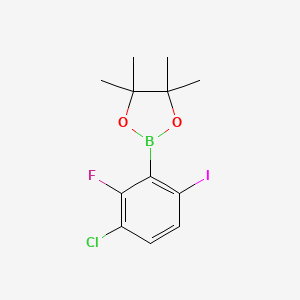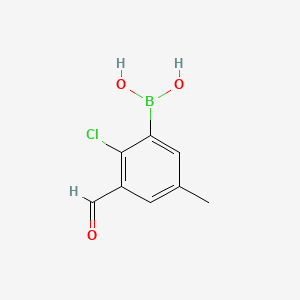
(2-Chloro-3-formyl-5-methylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-3-formyl-5-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom, a formyl group, and a methyl group. The combination of these functional groups imparts distinct reactivity and versatility to the compound, making it valuable in synthetic chemistry and other scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-formyl-5-methylphenyl)boronic acid typically involves the following steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-3-formyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Coupling Products: Biaryl compounds from Suzuki-Miyaura coupling.
Oxidation Products: Carboxylic acids.
Reduction Products: Hydroxymethyl derivatives.
Substitution Products: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
(2-Chloro-3-formyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-based therapeutics.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Chloro-3-formyl-5-methylphenyl)boronic acid is primarily based on its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The formyl group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These reactive sites enable the compound to interact with a wide range of molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Formylphenylboronic acid: Similar structure but lacks the chlorine and methyl substituents.
4-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
2-Formylphenylboronic acid: Similar structure but with the formyl group in the ortho position.
Uniqueness
(2-Chloro-3-formyl-5-methylphenyl)boronic acid is unique due to the presence of multiple functional groups that provide diverse reactivity. The combination of the boronic acid, formyl, chlorine, and methyl groups allows for a wide range of chemical transformations and applications that are not possible with simpler boronic acids.
Propiedades
Fórmula molecular |
C8H8BClO3 |
|---|---|
Peso molecular |
198.41 g/mol |
Nombre IUPAC |
(2-chloro-3-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-6(4-11)8(10)7(3-5)9(12)13/h2-4,12-13H,1H3 |
Clave InChI |
FIALKOXVUVKADL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1Cl)C=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



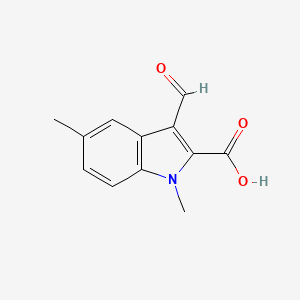
![2,2-Dimethyl-5-{[2-(methylsulfanyl)anilino]methylene}-1,3-dioxane-4,6-dione](/img/structure/B14027026.png)
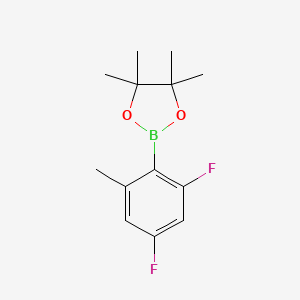

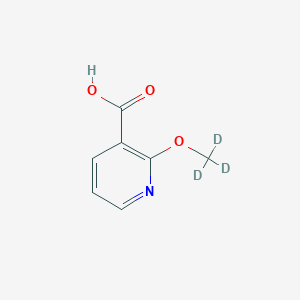

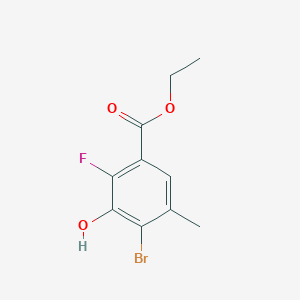
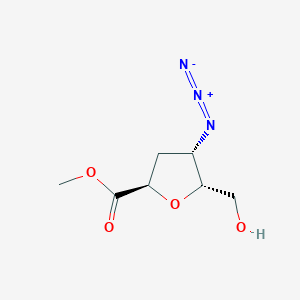
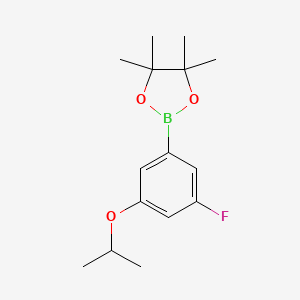

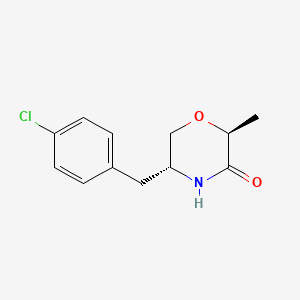
![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
